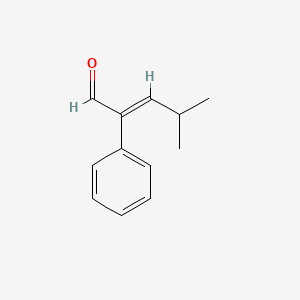

4-Methyl-2-phenyl-2-pentenal, (E)+(Z)

CAS No.:

Cat. No.: VC13353889

Molecular Formula: C12H14O

Molecular Weight: 174.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14O |

|---|---|

| Molecular Weight | 174.24 g/mol |

| IUPAC Name | (E)-4-methyl-2-phenylpent-2-enal |

| Standard InChI | InChI=1S/C12H14O/c1-10(2)8-12(9-13)11-6-4-3-5-7-11/h3-10H,1-2H3/b12-8- |

| Standard InChI Key | ULRYRAHIBWLZKC-WQLSENKSSA-N |

| Isomeric SMILES | CC(C)/C=C(/C=O)\C1=CC=CC=C1 |

| SMILES | CC(C)C=C(C=O)C1=CC=CC=C1 |

| Canonical SMILES | CC(C)C=C(C=O)C1=CC=CC=C1 |

Introduction

Key Findings

4-Methyl-2-phenyl-2-pentenal, (E)+(Z) (CAS 26643-91-4) is an organic compound with a molecular formula of and a molecular weight of 174.24 g/mol. It is characterized by a cocoa-like aroma and is widely utilized in the food and fragrance industries. This compound occurs naturally in cocoa, roasted nuts, and certain teas, and it is synthesized via aldol condensation reactions. Its applications span flavor enhancement, fragrance formulation, and organic synthesis intermediates, supported by its unique chemical properties and sensory characteristics .

Chemical Identity and Structural Properties

Molecular Characteristics

4-Methyl-2-phenyl-2-pentenal, (E)+(Z) is an α,β-unsaturated aldehyde with a phenyl group at the 2-position and a methyl group at the 4-position of the pentenal chain. Its IUPAC name is (2Z)-4-methyl-2-phenylpent-2-enal, and it exists as a mixture of (E) and (Z) stereoisomers. The compound’s double-bond geometry influences its reactivity and sensory properties .

Data Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 174.24 g/mol |

| CAS Registry Number | 26643-91-4 |

| EINECS Number | 247-869-4 |

| Boiling Point | 96 °C at 0.7 mmHg |

| Density | 0.983 g/mL at 25 °C |

| Refractive Index | Not explicitly reported |

| Flash Point | >230 °F |

Spectroscopic and Physical Data

The compound is a colorless to pale yellow liquid at room temperature, soluble in organic solvents like ethanol and ether. Its air-sensitive nature necessitates storage under inert conditions. The NMR spectrum typically shows signals for the aldehyde proton (~9.5 ppm), vinyl protons (5.5–6.5 ppm), and aromatic protons (7.2–7.8 ppm) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves aldol condensation between 2-phenylpropanal and isobutyraldehyde under basic catalysis (e.g., NaOH or KOH). The reaction proceeds via deprotonation of the enolizable aldehyde, followed by nucleophilic attack on the carbonyl carbon of the second aldehyde. The product is purified via vacuum distillation to isolate the (E)+(Z) isomeric mixture .

Reaction Scheme:

Industrial Manufacturing

Industrial processes optimize reaction conditions (temperature: 50–80°C, catalyst concentration: 5–10%) to achieve yields exceeding 80%. Continuous distillation units remove water and unreacted starting materials, ensuring high purity (>98%). The compound’s annual production volume is estimated at 10–50 metric tons globally, driven by demand from flavor and fragrance sectors .

Natural Occurrence and Role in Food Systems

Natural Sources

4-Methyl-2-phenyl-2-pentenal is identified as a minor constituent in:

-

Theobroma cacao (cocoa beans), contributing to post-roast flavor profiles.

-

Camellia sinensis (black tea), enhancing aroma complexity.

-

Roasted filberts, potato chips, and sesame seeds, where Maillard reactions generate it during thermal processing .

Flavor Contribution

At concentrations as low as 20 ppm, the compound imparts sweet, waxy, and floral notes with a honey-like nuance. In cocoa products, it synergizes with theobromine and polyphenols to amplify chocolate-like sensory attributes. Its threshold in water is 0.5–1.0 ppb, making it highly potent .

Industrial Applications

Flavoring Agent

The compound is FEMA GRAS (FEMA No. 3200) and approved for use in:

-

Chocolate confectionery (0.1–5.0 ppm).

-

Baked goods (0.05–2.0 ppm).

-

Dairy products (0.01–1.0 ppm).

Data Table 2: Flavor Profile at Varying Concentrations

| Concentration (ppm) | Sensory Characteristics |

|---|---|

| 1–5 | Subtle cocoa, nutty undertones |

| 10–20 | Pronounced floral, honey notes |

| >50 | Overpowering waxy, metallic tones |

Fragrance Formulations

In perfumery, 4-methyl-2-phenyl-2-pentenal adds powdery and rose-like accents. It is used in:

-

Floral oriental perfumes (0.5–2.0%).

-

Cosmetic products (lotions, creams) at 0.01–0.1%.

Research and Development Trends

Recent studies focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume